Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
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Overview
Description
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate is a chemical compound with the molecular formula C11H15NO2S. It is a derivative of benzothiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a base, followed by methylation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and metal complexes.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain pathogens and cancer cells.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its derivatives have been explored for their use in drug development, particularly in the fields of infectious diseases and oncology.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical intermediates. Its versatility makes it a valuable component in the manufacturing of various chemical products.
Mechanism of Action
The mechanism by which Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: A closely related compound with a similar structure but different alkyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another benzothiazole derivative with distinct functional groups.
Uniqueness: Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate stands out due to its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQGWGDUPYAXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-03-3 |
Source
|
Record name | methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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